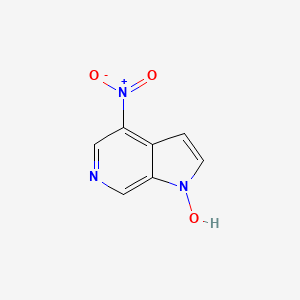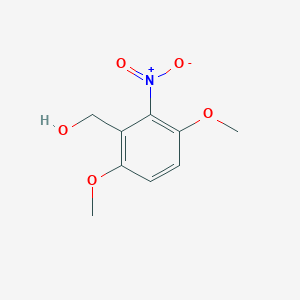
5-Ethynyl-2-fluorobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Ethynyl-2-fluorobenzaldehyde can be achieved through various methods. One such method involves the reaction of a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst . This process is advantageous as it uses commercially readily available starting materials and can produce fluorobenzaldehydes useful as intermediates for agricultural chemicals or pharmaceuticals in good yield on an industrial scale .
Molecular Structure Analysis
The molecular formula of this compound is C9H5FO . Its average mass is 148.134 Da and its monoisotopic mass is 148.032440 Da .
Chemical Reactions Analysis
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 148.13 g/mol . It has a topological polar surface area of 17.1 Ų . It has a complexity of 191 . It is a solid-powder at room temperature .
Scientific Research Applications
Chemical Synthesis and Derivatives
Materials Science and Sensing Applications
In materials science, derivatives of 5-ethynyl-2-fluorobenzaldehyde contribute to the development of novel materials and sensors. For instance, the compound has been used in the synthesis of solvatochromic fluorophores, which change their fluorescence properties in response to their microenvironment. These materials have potential applications in chemical biology and medicinal chemistry, especially for studying biological events through fluorescence (Okada et al., 2016). Moreover, fluorobenzaldehyde derivatives are utilized in the synthesis of fluorescent chemosensors for metal ion detection, which is crucial for environmental monitoring and biomedical diagnostics (Gao et al., 2014).
Organic Electronics
The compound is also instrumental in the field of organic electronics. Its derivatives are used in the synthesis of materials for organic light-emitting diodes (OLEDs), with the fluorine substituents playing a critical role in adjusting the electronic properties of the emitters. This application underscores the importance of this compound in the development of advanced electronic devices (Szlachcic et al., 2017).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzylic halides, such as 5-Ethynyl-2-fluorobenzaldehyde, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species with a lone pair of electrons, attacks the positively charged carbon atom in the benzylic position .
Biochemical Pathways
Given its chemical structure, it may be involved in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its molecular weight (14814 g/mol) suggests that it may be absorbed and distributed throughout the body . Its stability and bioavailability may be influenced by various factors, including its formulation and the physiological conditions of the body .
Result of Action
Given its potential to undergo nucleophilic substitution reactions, it may interact with various cellular components, potentially leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the body, the presence of other compounds, and the specific physiological conditions of the individual .
Biochemical Analysis
Biochemical Properties
5-Ethynyl-2-fluorobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for enzymes involved in aldehyde metabolism, such as aldehyde dehydrogenases. These enzymes catalyze the oxidation of this compound to its corresponding carboxylic acid. Additionally, this compound can form Schiff bases with amines, leading to the formation of imines, which are important intermediates in organic synthesis .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways. This compound can also modulate the expression of genes involved in antioxidant defense mechanisms, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, this compound can inhibit the activity of certain enzymes by forming covalent adducts with their active sites. This inhibition can lead to changes in cellular processes, such as the disruption of metabolic pathways and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. This compound is relatively stable under ambient conditions but can degrade over time when exposed to light and air. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative effects on cellular function, including increased oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of this compound can also lead to adverse effects, including tissue damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases and cytochrome P450 enzymes. These enzymes catalyze the oxidation and reduction of this compound, leading to the formation of metabolites that can be further processed by cellular pathways. The interaction of this compound with these enzymes can affect metabolic flux and alter the levels of metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria. Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its effects. For example, the localization of this compound to the mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .
properties
IUPAC Name |
5-ethynyl-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO/c1-2-7-3-4-9(10)8(5-7)6-11/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROWFLLVGAIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001300435 | |
| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1440535-11-4 | |
| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 5-ethynyl-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001300435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



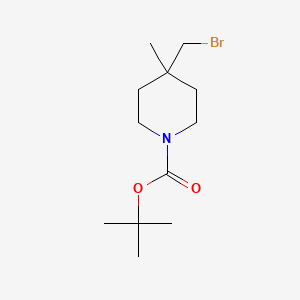
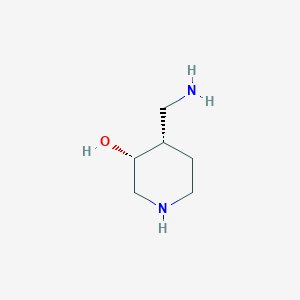


![[2-(1H-benzimidazol-2-yl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B1448308.png)

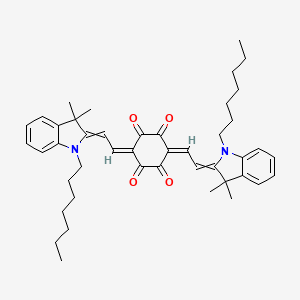
![(4aR,7S)-hexahydro-2H-pyrrolo[1,2-b][1,2]thiazine-7-carboxylic acid 1,1-dioxide](/img/structure/B1448313.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxamide](/img/structure/B1448314.png)
![2-(Tert-butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxide](/img/structure/B1448315.png)

